molecular formula C10H8N4 B2901858 7-Cyclopropylpyrazolo[1,5-a]pyrimidine-3-carbonitrile CAS No. 866132-04-9

7-Cyclopropylpyrazolo[1,5-a]pyrimidine-3-carbonitrile

Cat. No.: B2901858
CAS No.: 866132-04-9
M. Wt: 184.202
InChI Key: CNTLWKOXJAQYQO-UHFFFAOYSA-N
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Description

7-Cyclopropylpyrazolo[1,5-a]pyrimidine-3-carbonitrile is a chemical compound with the molecular formula C10H8N4 and a molecular weight of 184.2 g/mol1,5- - Springer.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Cyclopropylpyrazolo[1,5-a]pyrimidine-3-carbonitrile typically involves multiple steps starting from readily available precursors[_{{{CITATION{{{2{An efficient synthesis of pyrazolo [1,5- - Springer](https://link.springer.com/article/10.1007/s12039-016-1141-x). One common synthetic route includes the cyclization of a suitable hydrazine derivative with a cyclopropyl-substituted pyrimidine derivative under acidic conditions[{{{CITATION{{{2{An efficient synthesis of pyrazolo 1,5- - Springer. The reaction conditions often require the use of strong acids or bases, and the temperature and reaction time are carefully controlled to ensure the formation of the desired product[{{{CITATION{{{_2{An efficient synthesis of pyrazolo 1,5- - Springer.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes[_{{{CITATION{{{_2{An efficient synthesis of pyrazolo 1,5- - Springer. The choice of method depends on factors such as cost, scalability, and environmental impact. Industrial production also emphasizes the need for efficient purification techniques to obtain the compound in high purity and yield.

Chemical Reactions Analysis

Types of Reactions: 7-Cyclopropylpyrazolo[1,5-a]pyrimidine-3-carbonitrile can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_2{An efficient synthesis of pyrazolo 1,5- - Springer. These reactions are often used to modify the compound's structure and introduce new functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2)[_{{{CITATION{{{_2{An efficient synthesis of pyrazolo 1,5- - Springer.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used[_{{{CITATION{{{_2{An efficient synthesis of pyrazolo 1,5- - Springer.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or amines, in the presence of a suitable solvent[_{{{CITATION{{{_2{An efficient synthesis of pyrazolo 1,5- - Springer.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound[_{{{CITATION{{{_2{An efficient synthesis of pyrazolo 1,5- - Springer. These products can exhibit different biological activities and properties, making them valuable for further research and development.

Scientific Research Applications

Chemistry: In chemistry, 7-Cyclopropylpyrazolo[1,5-a]pyrimidine-3-carbonitrile is used as a building block for the synthesis of more complex molecules[_{{{CITATION{{{_2{An efficient synthesis of pyrazolo 1,5- - Springer

Biology: In biological research, this compound has been studied for its potential antimicrobial and antiviral properties[_{{{CITATION{{{2{An efficient synthesis of pyrazolo 1,5- - Springer. It has shown promise in inhibiting the replication of certain viruses, making it a candidate for the development of new antiviral drugs[{{{CITATION{{{_3{Optimization of 3-Cyano-7-cyclopropylamino-pyrazolo[1,5-a]pyrimidines ...](https://pubs.acs.org/doi/pdf/10.1021/acsomega.3c05377).

Medicine: The compound's potential medicinal applications include its use as a kinase inhibitor. Kinase inhibitors are important in the treatment of various diseases, including cancer and viral infections. The compound's ability to selectively inhibit specific kinases makes it a valuable tool in drug discovery and development.

Industry: In the industrial sector, this compound can be used as an intermediate in the synthesis of agrochemicals, pharmaceuticals, and other chemical products[_{{{CITATION{{{_2{An efficient synthesis of pyrazolo 1,5- - Springer. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism by which 7-Cyclopropylpyrazolo[1,5-a]pyrimidine-3-carbonitrile exerts its effects involves the inhibition of specific molecular targets, such as kinases. By binding to these targets, the compound disrupts their normal function, leading to the desired biological effects. The exact molecular pathways involved depend on the specific application and the biological system being targeted.

Comparison with Similar Compounds

  • 7-Chloropyrazolo[1,5-a]pyrimidine-3-carbonitrile: This compound is structurally similar but contains a chlorine atom instead of a cyclopropyl group.

  • 7-Methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile: This compound has a methyl group in place of the cyclopropyl group[_{{{CITATION{{{_2{An efficient synthesis of pyrazolo 1,5- - Springer.

Uniqueness: 7-Cyclopropylpyrazolo[1,5-a]pyrimidine-3-carbonitrile stands out due to its unique cyclopropyl group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for research and development in various fields.

Properties

IUPAC Name

7-cyclopropylpyrazolo[1,5-a]pyrimidine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N4/c11-5-8-6-13-14-9(7-1-2-7)3-4-12-10(8)14/h3-4,6-7H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNTLWKOXJAQYQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC=NC3=C(C=NN23)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>27.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24819779
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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